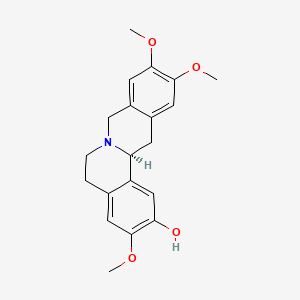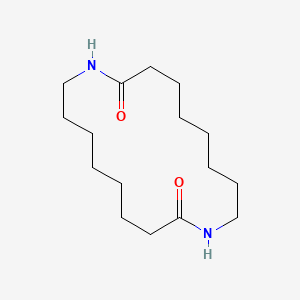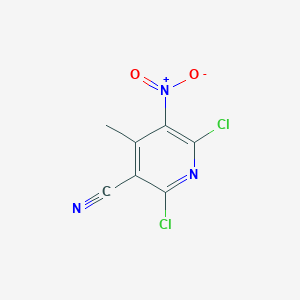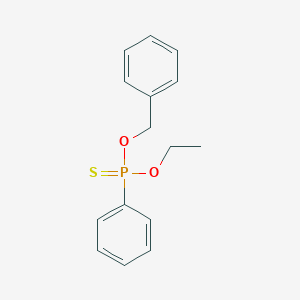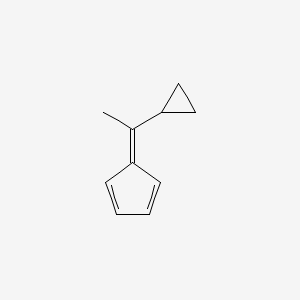
2-Propynal, 3-(1-hydroxycyclohexyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propynal, 3-(1-hydroxycyclohexyl)- is a chemical compound with the molecular formula C9H12O2 It is known for its unique structure, which includes a propynal group attached to a cyclohexyl ring with a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propynal, 3-(1-hydroxycyclohexyl)- typically involves the reaction of 1-ethynylcyclohexanol with hydroxylamine. The process is carried out in a solvent such as 2-methyl-1-propanol under reflux conditions. The reaction mixture is maintained at a temperature of 125°C under an argon atmosphere for 18 hours. After the reaction, the product is purified through crystallization and drying .
Industrial Production Methods
While specific industrial production methods for 2-Propynal, 3-(1-hydroxycyclohexyl)- are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance yield and efficiency.
化学反应分析
Types of Reactions
2-Propynal, 3-(1-hydroxycyclohexyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propynal group to an alcohol or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, ethers.
科学研究应用
2-Propynal, 3-(1-hydroxycyclohexyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Propynal, 3-(1-hydroxycyclohexyl)- involves its interaction with molecular targets through its functional groups. The propynal group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
2-Propynoic acid, 3-(1-hydroxycyclohexyl)-, methyl ester: A derivative with similar structural features but different functional groups.
1-Ethynylcyclohexanol: A precursor in the synthesis of 2-Propynal, 3-(1-hydroxycyclohexyl)-.
Uniqueness
2-Propynal, 3-(1-hydroxycyclohexyl)- is unique due to its combination of a propynal group and a cyclohexyl ring with a hydroxyl group
属性
CAS 编号 |
58678-95-8 |
|---|---|
分子式 |
C9H12O2 |
分子量 |
152.19 g/mol |
IUPAC 名称 |
3-(1-hydroxycyclohexyl)prop-2-ynal |
InChI |
InChI=1S/C9H12O2/c10-8-4-7-9(11)5-2-1-3-6-9/h8,11H,1-3,5-6H2 |
InChI 键 |
DJRSVXASJAFTFW-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)(C#CC=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



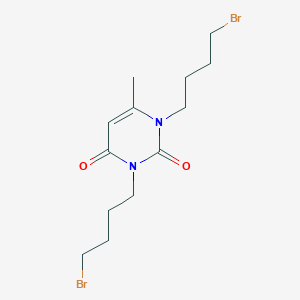


![N-Decyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609128.png)
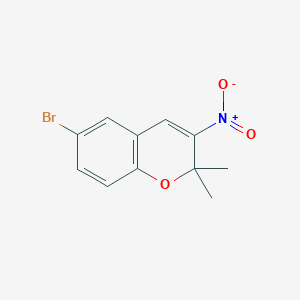
![4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol](/img/structure/B14609131.png)
